molecular formula C7H10ClN3 B1445435 2-(Azetidin-3-yl)pyrimidine hydrochloride CAS No. 1255531-13-5

2-(Azetidin-3-yl)pyrimidine hydrochloride

Cat. No. B1445435
M. Wt: 171.63 g/mol
InChI Key: KSRKVXZNSXUWFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of new pyrimidine-azetidinone analogues has shown significant promise in antimicrobial and antitubercular activities. A study by Chandrashekaraiah et al. (2014) developed a series of analogues that exhibited antimicrobial activity against various bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis.


Molecular Structure Analysis

The molecular structure of “2-(Azetidin-3-yl)pyrimidine hydrochloride” is represented by the InChI code 1S/C7H9N3.ClH/c1-2-9-7(10-3-1)6-4-8-5-6;/h1-3,6,8H,4-5H2;1H .


Physical And Chemical Properties Analysis

“2-(Azetidin-3-yl)pyrimidine hydrochloride” is a white to yellow solid . It has a molecular weight of 171.63 g/mol and is insoluble in water but soluble in organic solvents. The storage temperature is 2-8°C .

Scientific Research Applications

Synthesis and Antimicrobial Applications

The synthesis of new pyrimidine-azetidinone analogues has shown significant promise in antimicrobial and antitubercular activities. A study by Chandrashekaraiah et al. (2014) developed a series of analogues that exhibited antimicrobial activity against various bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. This research underscores the potential of pyrimidine-azetidinone compounds in designing new antibacterial and antitubercular drugs.

Antifungal and Anticancer Potential

Azetidinone derivatives, including those related to the 2-(azetidin-3-yl)pyrimidine scaffold, have documented antibacterial, antifungal, anticancer, and antitubercular activities. Ramachandran et al. (2022) synthesized an Azetidine-2-one derivative showing mild antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, highlighting the versatile therapeutic potential of these compounds [Ramachandran et al., 2022].

Antidepressant and Nootropic Activities

The synthesis of 2-azetidinones has also been explored for their antidepressant and nootropic effects. A study by Thomas et al. (2016) found that certain azetidinone analogues exhibited significant antidepressant activity, with some compounds showing promising results in the elevated plus maze test and passive avoidance test in mice, suggesting potential applications in treating central nervous system disorders [Thomas et al., 2016].

Molecular Chemistry and Heterocyclic Synthesis

In molecular chemistry, the construction of pyrrolobenzodiazepines and azetidino-benzodiazepines through intramolecular azide to alkene cycloadditions demonstrates the utility of azetidinone intermediates in synthesizing complex heterocyclic structures. Hemming et al. (2014) outlined a method to couple proline- and azetidinone-substituted alkenes to create potent antitumor antibiotics [Hemming et al., 2014].

Safety And Hazards

The safety information for “2-(Azetidin-3-yl)pyrimidine hydrochloride” includes hazard statements H302, H315, H319, and H335 . Precautionary statements include P280, P305+P351+P338 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The future directions for “2-(Azetidin-3-yl)pyrimidine hydrochloride” could involve further exploration of its potential biological activities. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . This suggests that “2-(Azetidin-3-yl)pyrimidine hydrochloride” and its derivatives might be developed into novel anti-fibrotic drugs .

properties

IUPAC Name

2-(azetidin-3-yl)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c1-2-9-7(10-3-1)6-4-8-5-6;/h1-3,6,8H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRKVXZNSXUWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-3-yl)pyrimidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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